molecular formula C19H15F3N4O2 B2587086 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 1903784-37-1

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2587086
CAS No.: 1903784-37-1
M. Wt: 388.35
InChI Key: GTFLSYRDPGCXED-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole is a class of azoles that has a five-membered ring of two carbon atoms and three nitrogen atoms . The phenyl group is a functional group that consists of a benzene ring minus one hydrogen, allowing it to bond to other atoms .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation .


Molecular Structure Analysis

The 1H-1,2,3-triazole ring is planar and aromatic, contributing to the stability of compounds containing this group . The phenyl group is also planar and aromatic .


Chemical Reactions Analysis

1H-1,2,3-triazoles can participate in various reactions, such as nucleophilic substitutions and reductions . Phenyl groups can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 1H-1,2,3-triazoles generally have high thermal stability . The presence of a phenyl group can increase the lipophilicity of a compound .

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazole derivatives are notable for their broad spectrum of biological activities, making them a valuable class of compounds in drug discovery. The triazole ring, a five-membered heterocyclic compound, has been extensively studied for its potential in developing new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties (Ferreira et al., 2013). These compounds often serve as key scaffolds in pharmaceutical chemistry due to their stability and the ability to participate in hydrogen bonding, enhancing interaction with biological targets.

Azetidine-Containing Compounds in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing rings, are less common in medicinal chemistry but have shown promise in various therapeutic areas. Their incorporation into pharmaceuticals can impact the molecular conformation and pharmacokinetic properties of drugs, potentially leading to novel treatments.

Antimicrobial Applications

Compounds containing triazole and azetidine units have been explored for their antimicrobial potential. For instance, triazole derivatives exhibit potent activity against various bacteria and fungi, making them candidates for addressing antibiotic resistance (Li & Zhang, 2021). Their versatility allows for the design of molecules that can target specific microbial pathways, reducing the likelihood of developing resistance.

Environmental and Analytical Chemistry Applications

The structural motifs found in the compound of interest may also play a role in environmental and analytical chemistry. For example, triazole derivatives have been used as sensors and in the remediation of pollutants due to their chemical stability and reactivity (Husain & Husain, 2007). These applications demonstrate the compound's potential in detecting and addressing environmental contaminants.

Future Directions

The development of new 1H-1,2,3-triazole derivatives is an active area of research, with potential applications in medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone: plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The triazole ring in the compound is known to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division . The compound’s interaction with this enzyme can inhibit its activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules through hydrogen bonding and dipole interactions, contributing to its biochemical activity .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function. For instance, its impact on the expression of genes involved in oxidative stress response can lead to changes in cellular antioxidant levels .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. The compound’s triazole ring can form stable complexes with metal ions, which are often cofactors for enzymatic reactions . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can induce changes in gene expression by interacting with DNA and RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity and modulation of immune responses . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through active and passive mechanisms, and it can accumulate in specific tissues depending on its affinity for certain transporters . This distribution pattern affects the compound’s localization and accumulation, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)28-16-8-4-7-14(9-16)18(27)25-10-15(11-25)26-12-17(23-24-26)13-5-2-1-3-6-13/h1-9,12,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFLSYRDPGCXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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